2-Phenethylamino-6-propyl-3H-pyrimidin-4-one
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Overview
Description
2-(phenethylamino)-6-propylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenethylamino)-6-propylpyrimidin-4(3H)-one typically involves the reaction of phenethylamine with a suitable pyrimidine precursor. One common method involves the condensation of phenethylamine with 6-propyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(phenethylamino)-6-propylpyrimidin-4(3H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-(phenethylamino)-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(phenethylamino)-6-propylpyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active pyrimidines. It may exhibit antiviral, anticancer, or antimicrobial properties.
Pharmacology: Research into the compound’s interaction with biological targets such as enzymes and receptors can provide insights into its mechanism of action and potential therapeutic uses.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(phenethylamino)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, it may interact with receptor proteins, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A related compound with a similar phenethylamine structure, known for its psychoactive properties.
2,5-Dimethoxyphenethylamine: Another phenethylamine derivative with psychoactive effects.
Pyrimido[4,5-d]pyrimidines: Compounds with a similar pyrimidine core structure, studied for their biological activities.
Uniqueness
2-(phenethylamino)-6-propylpyrimidin-4(3H)-one is unique due to its specific combination of a phenethylamine moiety and a propyl-substituted pyrimidine ring. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H19N3O |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-(2-phenylethylamino)-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H19N3O/c1-2-6-13-11-14(19)18-15(17-13)16-10-9-12-7-4-3-5-8-12/h3-5,7-8,11H,2,6,9-10H2,1H3,(H2,16,17,18,19) |
InChI Key |
ZVFSYCMRJIAMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NCCC2=CC=CC=C2 |
solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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